Cas no 78861-49-1 (Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl-)

Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl- structure
78861-49-1 structure
Product name:Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl-
CAS No:78861-49-1
MF:C8H10N3FS
MW:199.248
CID:4188018
PubChem ID:2363269

Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl-
    • AKOS034460572
    • 1-amino-3-(4-fluorophenyl)-1-methylthiourea
    • 4-(4-fluorophenyl)-2-methyl-3-thiosemicarbazide
    • SMR000377533
    • MLS001003565
    • SCHEMBL9427622
    • DTXSID501333594
    • KXJUAJMIKVTWLP-UHFFFAOYSA-N
    • Z56844974
    • HMS2725J19
    • CHEMBL1431528
    • 78861-49-1
    • Inchi: InChI=1S/C8H10FN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13)
    • InChI Key: KXJUAJMIKVTWLP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 199.05794667Da
  • Monoisotopic Mass: 199.05794667Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 73.4Ų

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